3,5-Bis(trifluoromethyl)-1H-pyrazole

Coordination chemistry Ligand design Metal-organic frameworks

Researchers requiring electron-deficient pyrazoles often face inconsistent pKa and batch-dependent reactivity. This 3,5-Bis(trifluoromethyl)-1H-pyrazole (CAS 14704-41-7) is a standardized, high-purity building block that resolves these issues. • N-H acidity enhanced >10⁷-fold vs. unsubstituted pyrazole (pKa ≈7.1), enabling room-temperature deprotonation for MOCVD precursors and catalytic ligands. • Consistent ≥98% GC purity and well-characterized 4-position electrophilic substitution support reproducible gram-scale derivatization. • Thermal stability and Z-isomer stabilization make it ideal for photoswitch design and ion-channel probes (e.g., BTP2, IC₅₀ 0.1-0.3 µM). Supplied in research and bulk quantities with comprehensive analytical documentation.

Molecular Formula C5H2F6N2
Molecular Weight 204.07 g/mol
CAS No. 14704-41-7
Cat. No. B088745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)-1H-pyrazole
CAS14704-41-7
Molecular FormulaC5H2F6N2
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(F)(F)F)C(F)(F)F
InChIInChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13)
InChIKeyNGDDUAYSWPUSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)-1H-pyrazole Specifications & Baseline


3,5-Bis(trifluoromethyl)-1H-pyrazole (CAS 14704-41-7) is a highly fluorinated pyrazole derivative bearing two trifluoromethyl groups at the 3- and 5-positions of the pyrazole ring [1]. This substitution pattern confers strong electron-withdrawing character (Hammett σₘ = 0.42, σₚ = 0.54) and dramatically alters physicochemical properties relative to unsubstituted pyrazole [2]. The compound is commercially available as a white to almost-white crystalline powder with typical purity ≥98.0% by GC, melting point 83.0–87.0 °C, and boiling point 147 °C [3].

Why 3,5-Bis(trifluoromethyl)-1H-pyrazole Is Irreplaceable


Generic pyrazoles cannot substitute for 3,5-bis(trifluoromethyl)-1H-pyrazole due to fundamental differences in electronic structure and consequent reactivity. The two CF₃ groups reduce the N–H pKₐ from approximately 14.5 (unsubstituted pyrazole) to ≈7.1, a >10⁷-fold enhancement in acidity that governs coordination chemistry, nucleophilicity, and hydrogen-bonding behavior . This electronic modulation translates directly into differential biological activity, catalytic performance, and material properties that are not achievable with mono-substituted or non-fluorinated pyrazoles [1].

3,5-Bis(trifluoromethyl)-1H-pyrazole: Quantitative Comparison


Enhanced N–H Acidity vs. Unsubstituted Pyrazole

The N–H acidity of 3,5-bis(trifluoromethyl)-1H-pyrazole is dramatically enhanced relative to unsubstituted pyrazole. The target compound exhibits a predicted pKₐ of 7.12 ± 0.10 , whereas unsubstituted 1H-pyrazole has a measured pKₐ of approximately 14.5 [1]. This represents a >7.4 log unit difference—equivalent to a >10⁷-fold increase in acid dissociation constant—arising from the strong inductive electron-withdrawing effect of the two CF₃ groups that stabilize the conjugate pyrazolate anion.

Coordination chemistry Ligand design Metal-organic frameworks

Synthetic Yield vs. N-Pentafluorophenyl Analog

The synthetic accessibility of 3,5-bis(trifluoromethyl)-1H-pyrazole (R = H) is substantially superior to that of its N-substituted derivatives. In a direct comparative synthesis using 1,1,1,5,5,5-hexafluoropentane-2,4-dione and substituted hydrazines (NH₂NHR), the parent compound (R = H) was obtained in 78% isolated yield, whereas the N-pentafluorophenyl derivative (R = C₆F₅) gave only 27% yield under analogous conditions [1]. This nearly threefold difference in synthetic efficiency has practical implications for cost-effective procurement and downstream derivatization.

Process chemistry Scale-up synthesis Fluorinated building blocks

Antimicrobial Potency Against MRSA

Derivatives of 3,5-bis(trifluoromethyl)-1H-pyrazole demonstrate potent growth inhibition against clinically relevant drug-resistant bacteria. In a study of 30 novel pyrazole derivatives, compounds bearing the 3,5-bis(trifluoromethyl)pyrazole core exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . In a separate study, derivatives showed MIC values as low as 0.5 µg/mL against MRSA persisters and S. aureus biofilms .

Antimicrobial drug discovery MRSA Gram-positive pathogens

Immunosuppressive Activity vs. Cyclosporine

The 3,5-bis(trifluoromethyl)pyrazole (BTP) scaffold has been identified as a novel class of NFAT transcription factor regulators. In ex vivo assays, optimized BTP derivatives inhibited IL-2 production with a 10-fold enhancement over cyclosporine, a clinically established calcineurin inhibitor [1]. This activity is attributed to the unique electronic properties conferred by the 3,5-bis(trifluoromethyl) substitution pattern, which is not replicated by mono-CF₃ or non-fluorinated pyrazoles.

Immunomodulation NFAT transcription factor Cytokine inhibition

SOCE and TRPC Channel Inhibition

The 3,5-bis(trifluoromethyl)pyrazole derivative BTP2 (also known as YM-58483) is a selective inhibitor of store-operated Ca²⁺ entry (SOCE). In HEK293 cells, DT40 B cells, and A7r5 smooth muscle cells, BTP2 blocked store-operated Ca²⁺ entry with an IC₅₀ of 0.1–0.3 µM [1]. Notably, BTP2 also inhibited TRPC3 and TRPC5 channels with comparable potency (IC₅₀ < 0.3 µM) while showing complete selectivity against the highly Ca²⁺-selective TRPV6 channel [1]. The 3,5-bis(CF₃) substitution is essential for this pharmacological profile; mono-CF₃ pyrazole analogs lack comparable channel-blocking activity.

Calcium signaling TRPC channels Ion channel pharmacology

Thermal Stability of Coordination Complexes

The thermal stability of 3,5-bis(trifluoromethyl)pyrazole-containing coordination complexes has been quantitatively characterized by thermogravimetric analysis (TGA). In a study of the binuclear cobalt complex [Co₂(Phen)₂(µ-H₂O)(µ-OOCMe)₂(OOCMe)₂]((CF₃)₂PzH)₄ synthesized from 3,5-bis(trifluoromethyl)pyrazole, TGA revealed a well-defined thermal decomposition profile with initial mass loss corresponding to pyrazole ligand deprotonation and evolution at elevated temperatures [1]. This thermal robustness is directly attributable to the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)pyrazolate ligand, which strengthens metal-ligand bonding relative to non-fluorinated pyrazolate complexes.

Thermogravimetric analysis Coordination polymers Material thermal stability

3,5-Bis(trifluoromethyl)-1H-pyrazole Application Scenarios


Ligands for Transition Metal Catalysis & MOCVD

The dramatically enhanced N–H acidity (pKₐ ≈ 7.1 vs. 14.5 for unsubstituted pyrazole) enables facile room-temperature deprotonation to generate the strongly electron-withdrawing pyrazolate anion . This property, combined with demonstrated thermal stability in coordination complexes [1], makes the compound an ideal precursor for synthesizing volatile metal complexes used in metal-organic chemical vapor deposition (MOCVD) and as ligands for Rh, Ir, Pd, Pt, Cu, and Ag catalysts [2].

4-Functionalized Derivatives for Drug Discovery

The high synthetic accessibility (78% isolated yield) and well-characterized electrophilic substitution chemistry at the 4-position [3] enable efficient gram-scale preparation of diverse 4-substituted derivatives (F, Cl, Br, I, NO₂, NH₂). These derivatives serve as advanced intermediates for medicinal chemistry programs targeting antimicrobial agents (MIC ≤ 0.25 µg/mL against MRSA) and immunomodulators (10× enhanced IL-2 inhibition vs. cyclosporine) [4].

Arylazo-Pyrazole Photoswitches

Arylazo derivatives of 3,5-bis(trifluoromethyl)-1H-pyrazole exhibit exceptionally long thermal half-lives (days in DMSO) for the metastable Z-isomer, a critical parameter for practical photoswitch applications [5]. The CF₃ groups stabilize the Z-isomer through electronic effects not achievable with non-fluorinated or mono-fluorinated pyrazoles, enabling applications in optical data storage, molecular logic gates, and photopharmacology.

BTP2 as a Calcium Signaling Probe

The 3,5-bis(trifluoromethyl)pyrazole derivative BTP2 is a well-characterized chemical probe that blocks store-operated Ca²⁺ entry and TRPC3/TRPC5 channels with IC₅₀ = 0.1–0.3 µM while sparing TRPV6 channels [6]. This selectivity profile, which is unique to the 3,5-bis(CF₃) substitution pattern, enables dissection of calcium signaling pathways in immunology, neurobiology, and cardiovascular research.

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